(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride
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Overview
Description
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by a pyrrolo-pyridine core structure, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride typically involves the construction of the pyrrolo-pyridine core followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be subjected to cyclization reactions using catalysts like palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride include:
- (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine hydrochloride
- (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride .
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyrrolo-pyridine core, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-6-1-2-7-8(11-6)3-4-10-7;/h1-4,10H,5,9H2;1H |
InChI Key |
AOUCZJIMQBJWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1CN.Cl |
Origin of Product |
United States |
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